N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-phthalamic acid” is a chemical compound . Unfortunately, there is no detailed description available for this compound .
Molecular Structure Analysis
The molecular formula of this compound is C15H14N2O4S . Its molecular weight is 318.34766 . Unfortunately, there is no detailed molecular structure analysis available .Scientific Research Applications
Synthesis and Biological Evaluation
N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid derivatives are synthesized and evaluated for their biological properties. The compound is part of a series that includes various synthesized succinic acids with antimicrobial and antioxidant properties. Some specific derivatives have shown promising antifungal and antibacterial activities against various microorganisms, as well as remarkable radical scavenging abilities (Raghavendra et al., 2017).
Coordination Chemistry and Structural Studies
The compound is involved in the synthesis of copper(II) complexes, where succinamic acid and aromatic N,N'-chelates play a crucial role. These complexes showcase diverse coordination modes and participate in intermolecular hydrogen bonding, leading to the formation of intricate molecular structures. Such studies provide insights into the interaction dynamics of the succinamate ion and its potential applications in material science and coordination chemistry (Lazarou et al., 2010).
Dye-sensitized Solar Cells
Thiophene derivatives, including N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid, are key components in the synthesis of organic sensitizers for dye-sensitized solar cells (DSSCs). These compounds contribute to the photovoltaic performance of DSSCs by facilitating charge transfer processes and enhancing the overall conversion efficiency of solar cells (Lim et al., 2015).
Antifungal and Antimicrobial Applications
Derivatives of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid have been designed, synthesized, and characterized for their antifungal activities. Some compounds demonstrate significant antifungal activity against plant pathogenic fungi, suggesting potential applications in agriculture and plant protection (Li et al., 2020).
properties
IUPAC Name |
4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-5-6(2)18-11(9(5)10(12)17)13-7(14)3-4-8(15)16/h3-4H2,1-2H3,(H2,12,17)(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAANHXDCIYFTLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350213 |
Source
|
Record name | BAS 00803339 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid | |
CAS RN |
109164-38-7 |
Source
|
Record name | 4-[[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino]-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109164-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAS 00803339 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.